REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][C:7]([NH:13][CH3:14])([C:10]([NH2:12])=[O:11])[CH2:6][CH2:5]1)(C)C.C(N1CCC(NC)(C(N)=O)CC1)C1C=CC=CC=1>>[CH3:14][NH:13][C:7]1([C:10]([NH2:12])=[O:11])[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCC(CC1)(C(=O)N)NC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
product
|
Smiles
|
CNC1(CCNCC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |